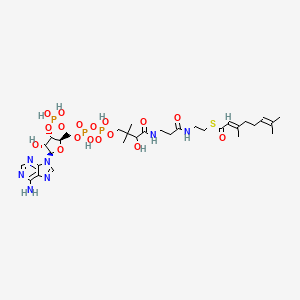

trans-Geranyl-CoA

Description

Properties

Molecular Formula |

C31H50N7O17P3S |

|---|---|

Molecular Weight |

917.8 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-3,7-dimethylocta-2,6-dienethioate |

InChI |

InChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26?,30-/m1/s1 |

InChI Key |

FWLPCGPDGSQPGT-PGPMCJKDSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Metabolism of Geraniol in Plants: A Technical Guide to the Catabolism Leading to trans-Geranoyl-CoA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The query for a "trans-Geranyl-CoA biosynthesis pathway" in plants requires clarification. In the established understanding of plant isoprenoid metabolism, this compound is not a direct intermediate in the biosynthesis of monoterpenes. Instead, the biosynthesis of the C10 monoterpene backbone proceeds via diphosphate intermediates, primarily Geranyl Diphosphate (GPP). trans-Geranoyl-CoA emerges as a key metabolite in the catabolic (breakdown) pathway of geraniol and related acyclic monoterpenes. This guide provides a detailed exploration of both the canonical biosynthesis of geraniol precursors and the subsequent catabolic pathway that utilizes trans-Geranoyl-CoA, offering a comprehensive view for advanced research and development.

The True Biosynthetic Route: From Primary Metabolism to Geranyl Diphosphate (GPP)

All plant terpenes, including the C10 monoterpene geraniol, originate from the universal five-carbon precursors, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like geraniol, the MEP pathway is the primary source of precursors.

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield both IPP and DMAPP. The enzyme Geranyl Diphosphate Synthase (GPPS) then catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form Geranyl Diphosphate (GPP), the direct C10 precursor for all monoterpenes. Finally, a specific monoterpene synthase, Geraniol Synthase (GES), converts GPP to geraniol.

Figure 1: Biosynthesis of Geraniol via the MEP Pathway. This pathway, occurring in plant plastids, converts primary metabolites into Geranyl Diphosphate (GPP), the direct precursor for geraniol synthesis.

The Catabolic Route: Degradation of Geraniol via trans-Geranoyl-CoA

Once synthesized, geraniol can be catabolized, likely as a mechanism for recycling carbon or regulating cellular levels of this potentially cytotoxic monoterpene. This catabolic pathway involves the conversion of geraniol to trans-Geranoyl-CoA, which is then further metabolized.

The proposed steps are as follows:

-

Oxidation to Aldehyde: Geraniol is first oxidized to its corresponding aldehyde, geranial. This reaction is catalyzed by Geraniol Dehydrogenase (GeDH) , an NADP⁺-dependent enzyme.

-

Oxidation to Carboxylic Acid: Geranial is further oxidized to form geranic acid. This step is likely carried out by an aldehyde dehydrogenase, though the specific enzyme in this pathway is not well-characterized.

-

Activation to Thioester: Geranic acid is then activated by the attachment of Coenzyme A to form trans-Geranoyl-CoA . This reaction is catalyzed by a CoA ligase or synthetase, which requires ATP. The specific enzyme for this step in plants has not been definitively identified.

-

Carboxylation: The key enzymatic step involving the trans-Geranoyl-CoA intermediate is its carboxylation by Geranoyl-CoA Carboxylase (GCC) . This biotin-containing enzyme, found in plant plastids, catalyzes the ATP-dependent addition of a carboxyl group from bicarbonate to the γ-carbon of the geranoyl moiety. This reaction is analogous to other biotin-dependent carboxylase reactions in metabolism.

This catabolic pathway effectively breaks down the C10 geraniol backbone, feeding its carbon into other metabolic pools. The overall process involves enzymes in multiple subcellular compartments, including plastids, microbodies, and mitochondria.

The Central Role of trans-Geranyl-CoA in Microbial Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

trans-Geranyl-CoA is a pivotal, yet often overlooked, intermediate in the intricate web of microbial secondary metabolism. While the roles of its pyrophosphate counterpart, geranyl pyrophosphate (GPP), as a precursor to a vast array of terpenoids are well-established, the activation of geraniol to its CoA-thioester opens up distinct metabolic possibilities. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and emerging role of this compound in the generation of microbial secondary metabolites. Particular focus is given to the Acyclic Terpene Utilization (Atu) pathway in Pseudomonas species, which serves as a model system for understanding Geranyl-CoA metabolism. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in natural product discovery, metabolic engineering, and drug development.

Introduction

Microbial secondary metabolites represent a rich source of structurally diverse and biologically active compounds that have been invaluable in medicine, agriculture, and biotechnology. The biosynthesis of these molecules often involves intricate enzymatic pathways that utilize activated precursors derived from primary metabolism. Among these precursors, isoprenoids form one of the largest and most diverse classes of natural products. The canonical biosynthesis of isoprenoids proceeds through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which generate the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

While the subsequent head-to-tail condensation of these units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) is well-understood, the role of their corresponding CoA-thioesters in secondary metabolism is an area of growing interest. This guide focuses specifically on this compound, a C10 isoprenoid intermediate that has been primarily characterized in the context of catabolism but holds untapped potential as a precursor for the biosynthesis of novel secondary metabolites.

Biosynthesis of this compound

The formation of this compound in microorganisms is predominantly associated with the degradation of acyclic monoterpenes like geraniol and citronellol. The enzymatic steps leading to this compound from geraniol have been primarily elucidated in Pseudomonas species. This process involves a two-step oxidation of geraniol to geranic acid, followed by its activation to the corresponding CoA-thioester.

Enzymatic Conversion of Geraniol to Geranic Acid

The initial steps in the conversion of geraniol to geranic acid are catalyzed by a series of dehydrogenases.

-

Geraniol Dehydrogenase: This enzyme oxidizes geraniol to its corresponding aldehyde, geranial.

-

Geranial Dehydrogenase: Geranial is further oxidized to geranic acid. In Pseudomonas aeruginosa, this step has been shown to be dependent on molybdenum.[1]

Activation of Geranic Acid to this compound

The final step in the biosynthesis of this compound is the ATP-dependent activation of geranic acid, catalyzed by a CoA ligase (synthetase).

-

Geranyl-CoA Synthetase (AtuH - putative): This enzyme, encoded by the atuH gene in the atu cluster of Pseudomonas, is proposed to catalyze the formation of this compound from geranic acid, ATP, and Coenzyme A.

The Acyclic Terpene Utilization (Atu) Pathway: A Catabolic Hub

The most well-characterized metabolic fate of this compound is its degradation through the Acyclic Terpene Utilization (Atu) pathway, which has been extensively studied in Pseudomonas aeruginosa and Pseudomonas citronellolis.[2][3][4][5] This pathway allows these bacteria to utilize acyclic monoterpenes as a sole carbon and energy source. The genes encoding the enzymes of the Atu pathway are organized in the atu gene cluster (atuA-H), which is regulated by the TetR-family repressor, AtuR.

The key enzymatic steps of the Atu pathway are as follows:

-

Carboxylation: this compound is carboxylated at the C3 methyl group by Geranyl-CoA Carboxylase (GCC) , a biotin-dependent enzyme. This is a crucial step that circumvents the steric hindrance for subsequent β-oxidation.

-

Hydration: The resulting carboxylated intermediate is hydrated.

-

Cleavage: The hydrated intermediate is cleaved to yield acetyl-CoA and a shorter acyl-CoA.

-

Further Oxidation: The remaining acyl-CoA enters the β-oxidation pathway and eventually feeds into the Leucine/isovalerate utilization (Liu) pathway at the level of 3-methylcrotonyl-CoA.

The overall catabolism of geraniol via the Atu and Liu pathways ultimately leads to the formation of central metabolites such as acetyl-CoA and acetoacetate.

Figure 1: The Acyclic Terpene Utilization (Atu) Pathway for the catabolism of geraniol.

This compound in Secondary Metabolite Biosynthesis

While the catabolic role of this compound is well-documented, its involvement as a direct precursor in the biosynthesis of secondary metabolites is a developing area of research. The activation of the carboxyl group of geranic acid to a CoA-thioester makes it a suitable substrate for enzymes involved in polyketide and non-ribosomal peptide synthesis, as well as for the formation of meroterpenoids.

Potential Role in Polyketide and Meroterpenoid Biosynthesis

Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide array of natural products. These enzymes utilize acyl-CoA precursors as starter or extender units. While acetyl-CoA and malonyl-CoA are the most common building blocks, the incorporation of more unusual acyl-CoAs, such as this compound, can lead to the production of novel and structurally diverse molecules.

Meroterpenoids are hybrid natural products with a biosynthetic origin derived from both terpenoid and polyketide pathways. The terpenoid moiety is typically derived from GPP or FPP. However, the involvement of this compound as the terpenoid building block in the formation of meroterpenoids in some fungi and bacteria is an intriguing possibility that warrants further investigation.

Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for secondary metabolite biosynthesis are often clustered together on the chromosome, forming biosynthetic gene clusters (BGCs). The identification of BGCs containing genes with homology to those of the Atu pathway, alongside PKS or NRPS genes, could provide strong evidence for the role of this compound as a precursor in secondary metabolism. Genome mining and bioinformatic analysis of microbial genomes are powerful tools for discovering such novel pathways.

Figure 2: Proposed roles of this compound in secondary metabolite biosynthesis.

Quantitative Data

A thorough understanding of the metabolic flux through pathways involving this compound requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize the available quantitative information.

Table 1: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC) from Pseudomonas aeruginosa

| Substrate | Parameter | Value | Reference |

| This compound | K0.5 | 8.8 µM | |

| Vmax | 492 nmol/min·mg | ||

| 3-Methylcrotonyl-CoA | Km | 14 µM | |

| Vmax | 308 nmol/min·mg | ||

| ATP | Km | 10 µM | |

| Bicarbonate | K0.5 | 1.2 µM |

Note: K₀.₅ represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.

Table 2: Subunit Molecular Masses of Geranyl-CoA Carboxylase (GCC) and 3-Methylcrotonyl-CoA Carboxylase (MCCase) from Pseudomonas aeruginosa

| Enzyme | Subunit | Gene | Apparent Molecular Mass (kDa) | Reference |

| GCC | α-subunit | atuC | 71 | |

| β-subunit | atuF | - | ||

| MCCase | α-subunit | liuB | 74 | |

| β-subunit | liuD | - |

Note: The holoenzyme of GCC is a 750-kDa α₆β₆ dodecamer.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Geranyl-CoA Carboxylase (GCC) Activity Assay (Coupled Spectrophotometric Method)

This assay measures the ATP hydrolysis coupled to the carboxylation of this compound. The production of ADP is linked to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl

-

ATP solution: 100 mM in water, pH 7.0

-

Phosphoenolpyruvate (PEP) solution: 100 mM in water

-

NADH solution: 10 mM in 10 mM Tris-HCl, pH 8.0

-

Sodium Bicarbonate (NaHCO₃) solution: 1 M in water

-

This compound solution: 10 mM in water (prepare fresh)

-

Pyruvate Kinase (PK): ~1000 units/mL suspension in ammonium sulfate

-

Lactate Dehydrogenase (LDH): ~1000 units/mL suspension in ammonium sulfate

-

Purified Geranyl-CoA Carboxylase (GCC) or cell-free extract

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

10 µL ATP solution (final concentration: 1 mM)

-

10 µL PEP solution (final concentration: 1 mM)

-

20 µL NADH solution (final concentration: 0.2 mM)

-

10 µL NaHCO₃ solution (final concentration: 10 mM)

-

5 µL PK (5 units)

-

5 µL LDH (5 units)

-

-

Add a suitable amount of GCC enzyme or cell-free extract to the cuvette.

-

Incubate the mixture at 30°C for 5 minutes to allow for the consumption of any endogenous ADP.

-

Initiate the reaction by adding 10 µL of the this compound solution (final concentration: 0.1 mM).

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One mole of Geranyl-CoA carboxylated corresponds to one mole of NADH oxidized.

Figure 3: Workflow for the coupled spectrophotometric assay of Geranyl-CoA Carboxylase activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Bacterial cell culture

-

Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

-

Internal Standard (IS): e.g., [¹³C₃]-Malonyl-CoA or another stable isotope-labeled acyl-CoA

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ammonium Acetate, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Cell Quenching and Lysis:

-

Rapidly harvest a known volume of bacterial culture by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in a small volume of ice-cold 10% TCA to quench metabolism and lyse the cells.

-

Spike the lysate with a known amount of the internal standard.

-

Incubate on ice for 10 minutes, then centrifuge at high speed to pellet cell debris.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with MeOH, followed by equilibration with water.

-

Load the supernatant from the cell lysate onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the acyl-CoAs with MeOH containing a low concentration of ammonium acetate.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the sample onto a C18 reversed-phase column.

-

Separate the acyl-CoAs using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

-

Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ ion of this compound, and a characteristic fragment ion (e.g., the phosphopantetheine fragment) will be monitored as the product ion.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Figure 4: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion and Future Perspectives

This compound stands at a crucial metabolic crossroads, primarily known for its role in the catabolism of acyclic monoterpenes in certain bacteria. The detailed characterization of the Atu pathway in Pseudomonas has provided a solid foundation for understanding the enzymology and regulation of Geranyl-CoA metabolism. However, the biosynthetic potential of this activated isoprenoid intermediate remains largely unexplored.

Future research should focus on:

-

Discovering Novel Secondary Metabolites: Genome mining of diverse microbial phyla for BGCs that couple the Atu pathway with PKS, NRPS, or other biosynthetic machinery is a promising strategy for identifying novel natural products derived from this compound.

-

Enzyme Engineering: The enzymes of the Atu pathway, particularly Geranyl-CoA carboxylase, could be engineered to accept a broader range of substrates, enabling the biocatalytic production of novel carboxylated intermediates for synthetic biology applications.

-

Metabolic Engineering: The elucidation of the regulatory mechanisms governing the atu cluster, such as the role of the AtuR repressor, provides targets for metabolic engineering strategies to enhance the flux towards this compound and its derivatives.

By delving deeper into the metabolic fate of this compound, the scientific community can unlock a new realm of microbial secondary metabolites with potential applications in medicine and biotechnology. This technical guide serves as a starting point for researchers to navigate this exciting and underexplored area of microbial metabolism.

References

- 1. Utilization of geraniol is dependent on molybdenum in Pseudomonas aeruginosa: evidence for different metabolic routes for oxidation of geraniol and citronellol. | Semantic Scholar [semanticscholar.org]

- 2. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of trans-Geranyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Geranyl-Coenzyme A (trans-Geranyl-CoA) is a pivotal intermediate in the biosynthesis of a vast array of natural products, including terpenes, steroids, and cannabinoids. As a thioester of coenzyme A and geranic acid, its unique chemical structure and reactivity are central to its role in various metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and metabolic fate of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of its key metabolic pathways. This document aims to serve as a critical resource for researchers in biochemistry, natural product synthesis, and drug development, facilitating a deeper understanding and utilization of this important biomolecule.

Chemical Structure and Physicochemical Properties

This compound is an amphipathic molecule comprising a hydrophobic geranyl group and a hydrophilic coenzyme A moiety, linked via a high-energy thioester bond. The "trans" designation refers to the stereochemistry of the double bond at the C2-C3 position of the geranyl group.

Chemical Structure

The chemical structure of this compound is characterized by the following key features:

-

Geranyl Group: A 10-carbon isoprenoid chain with two double bonds. The trans configuration of the double bond between C2 and C3 is crucial for its recognition by specific enzymes.

-

Coenzyme A (CoA): A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-diphosphate. The terminal sulfhydryl group of CoA forms a thioester linkage with the carboxyl group of geranic acid.

-

Thioester Bond: This high-energy bond is susceptible to nucleophilic attack, making this compound an excellent acyl group donor in biochemical reactions. The energy released upon hydrolysis of this bond drives various metabolic transformations.[1][2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature due to its nature as a metabolic intermediate. However, predictions and data from related compounds provide valuable insights.

| Property | Value (Predicted/Inferred) | Reference/Method |

| Molecular Formula | C31H50N7O17P3S | |

| Molecular Weight | 917.75 g/mol | |

| Solubility | Soluble in water and polar organic solvents. | Inferred from the hydrophilic CoA moiety. |

| Stability | The thioester bond is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures. | [1][3] |

| pKa | The pKa of the thiol group in Coenzyme A is approximately 9.6. | General chemical knowledge. |

Biosynthesis of this compound

This compound is primarily synthesized through the mevalonate pathway, a fundamental metabolic route for the production of isoprenoids in eukaryotes and archaea. The biosynthesis begins with acetyl-CoA and proceeds through several key intermediates.

The key steps in the biosynthesis of geranyl pyrophosphate (GPP), the immediate precursor to geraniol and subsequently this compound, are:

-

Formation of Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.

-

Synthesis of Isoprenoid Building Blocks: Mevalonate is phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP).

-

Isomerization: A portion of IPP is isomerized to dimethylallyl pyrophosphate (DMAPP).

-

Condensation to Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by geranyl pyrophosphate synthase to form GPP.

Geraniol is then formed from GPP by the action of geraniol synthase. The conversion of geraniol to this compound is catalyzed by an acyl-CoA synthetase, though the specific enzyme can vary between organisms.

Metabolic Role and Signaling Pathways

This compound serves as a key branch-point intermediate in several metabolic pathways, leading to a diverse array of biologically active molecules.

Terpenoid and Steroid Biosynthesis

This compound is a precursor for the synthesis of various terpenes and steroids. The geranyl moiety can be further elongated by the addition of IPP units to form farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are the precursors to sesquiterpenes (C15), diterpenes (C20), and other higher-order isoprenoids, including cholesterol.

Role in Plant Defense

In plants, terpenoids derived from geranyl pyrophosphate and its derivatives play crucial roles in defense against herbivores and pathogens.[4] These compounds can act as toxins, repellents, or signaling molecules that trigger defense responses in the plant. While the direct signaling role of this compound is not well-characterized, it is an essential precursor to these defense-related molecules. Fatty acid-derived signals are also known to be important in plant defense, and the metabolism of CoA esters is central to these pathways.

References

- 1. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thioester enolate stabilization in the acyl-CoA dehydrogenases: the effect of 5-deaza-flavin substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry of Terpenes and Recent Advances in Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel trans-Geranyl-CoA Derivatives: A Technical Guide to Biosynthetic Pathway Engineering and Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, meroterpenoids, hybrid molecules derived from both polyketide and terpenoid biosynthetic pathways, represent a promising class of compounds with a wide array of biological activities. The terpenoid component is often initiated by the transfer of a geranyl or farnesyl moiety from their respective pyrophosphate donors. trans-Geranyl-CoA, while less common as a direct donor than geranyl pyrophosphate (GPP), is a key intermediate in the metabolic pathway that funnels acetyl-CoA into the synthesis of these terpenoid precursors. The discovery of novel derivatives of this compound is thus intrinsically linked to the discovery of new meroterpenoids. This technical guide outlines the modern approach to discovering and characterizing these novel geranylated compounds, using the discovery of ambuic acid and its congeners as a case study. The primary method involves the heterologous expression of fungal biosynthetic gene clusters in a tractable host, enabling the production, isolation, and characterization of previously inaccessible molecules.

Data Presentation: Bioactivity of Novel Geranylated Meroterpenoids

The discovery of novel this compound derivatives is validated by their biological activity. Quantitative data from bioassays are crucial for comparing the potency of newly discovered compounds and guiding further drug development efforts. The following tables summarize the bioactivity of ambuic acid and its recently discovered derivatives, which are products of a geranylated polyketide pathway.

Table 1: Cytotoxic Activity of Ambuic Acid Derivatives against Human Cancer Cell Lines

| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | A2780CisR IC₅₀ (µM) |

| Pestallic Acid R | 12.5 | 9.8 | 10.2 | 11.5 | - | - |

| Pestallic Acid T | 4.2 | 3.6 | 5.5 | 4.8 | - | - |

| Pestallic Acid E | - | - | - | - | 3.3 | 5.1[1] |

| (+)-Ambuic Acid | - | - | - | - | 10.1 | 17.0[1] |

IC₅₀: Half-maximal inhibitory concentration. A2780CisR is a cisplatin-resistant ovarian cancer cell line.

Table 2: Antibacterial and Anti-inflammatory Activity of Ambuic Acid and Its Derivatives

| Compound | Target | Assay | Activity Metric | Value |

| Ambuic Acid | S. aureus (MRSA) | Quorum Sensing Inhibition | IC₅₀ | 2.5 ± 0.1 µM[2][3] |

| Pestallic Acid T | S. aureus & MRSA | Antibacterial | MIC | 20 µg/mL[4] |

| (±)-Pestallic Acid S | RAW264.7 Macrophages | LPS-induced NO release | IC₅₀ | 21.1 µM |

| (±)-Pestallic Acid S | RAW264.7 Macrophages | t-BHP-induced ROS production | IC₅₀ | 8.5 µM |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. LPS: Lipopolysaccharide. NO: Nitric Oxide. t-BHP: tert-Butyl hydroperoxide. ROS: Reactive Oxygen Species.

Experimental Protocols

The discovery of novel geranylated natural products, such as ambuic acid derivatives, is heavily reliant on the heterologous expression of biosynthetic gene clusters from the native organism (e.g., Pestalotiopsis sp.) in a more genetically tractable host like Aspergillus oryzae.

Protocol 1: Heterologous Expression of a Fungal Biosynthetic Gene Cluster in Aspergillus oryzae

This protocol provides a generalized workflow for expressing a fungal gene cluster to produce novel secondary metabolites.

1. Gene Cluster Identification and Vector Construction:

- Identify the putative biosynthetic gene cluster (BGC) for the target compound class in the genome of the native fungus (e.g., Pestalotiopsis sp.) using bioinformatics tools like antiSMASH. The BGC will typically contain a polyketide synthase (PKS) and a prenyltransferase (geranyltransferase).

- Amplify the genes of the BGC from the genomic DNA of the native fungus using high-fidelity PCR.

- Clone the amplified genes into a suitable expression vector series (e.g., pTYGS) using yeast homologous recombination. These vectors contain promoters and terminators for expression in A. oryzae. For multi-gene clusters, several vectors may be required.

2. Transformation of Aspergillus oryzae Protoplasts:

- Prepare protoplasts from young mycelia of A. oryzae by enzymatic digestion of the cell wall using an enzyme cocktail (e.g., Yatalase, Lysing enzyme).

- Transform the protoplasts with the constructed expression vectors using a polyethylene glycol (PEG)-mediated method.

- Plate the transformed protoplasts on selective regeneration medium containing the appropriate antibiotic for vector selection.

3. Screening of Transformants and Metabolite Production:

- Inoculate the resulting transformants into a suitable production medium (e.g., potato dextrose broth).

- Incubate the cultures for a period of 7-14 days with shaking to allow for the production of the secondary metabolites.

4. Extraction and Analysis of Novel Compounds:

- Extract the metabolites from both the mycelia and the culture broth using an organic solvent such as ethyl acetate.

- Concentrate the crude extract and analyze it using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the novel compounds.

- For promising candidates, perform large-scale fermentation and purification of the novel compounds using chromatographic techniques (e.g., silica gel chromatography, preparative HPLC).

- Elucidate the structure of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Visualizations: Pathways and Workflows

Logical Relationship: Biosynthesis of a Geranylated Meroterpenoid

The biosynthesis of a geranylated meroterpenoid is a multi-step process involving enzymes from different families. The following diagram illustrates the logical relationship between the key biosynthetic modules.

Caption: Logical flow of precursor molecules to a novel geranylated meroterpenoid.

Experimental Workflow: Discovery of Novel Geranylated Meroterpenoids

The process of discovering novel geranylated compounds follows a systematic workflow from gene identification to bioactivity testing.

Caption: Experimental workflow for the discovery of novel geranylated meroterpenoids.

Signaling Pathway: Inhibition of Quorum Sensing by Ambuic Acid

Ambuic acid, a geranylated meroterpenoid, has been shown to inhibit quorum sensing in Gram-positive bacteria like Staphylococcus aureus. It is proposed to inhibit the biosynthesis of the autoinducing peptide (AIP), a key signaling molecule in the agr quorum sensing system. This disrupts the signaling cascade that leads to the expression of virulence factors.

Caption: Ambuic acid inhibits the S. aureus agr quorum sensing pathway.

References

- 1. Anti-proliferative ambuic acid derivatives from Hawaiian endophytic fungus Pestalotiopsis sp. FT172 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Signal Biosynthesis Inhibition with Ambuic Acid as a Strategy To Target Antibiotic-Resistant Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of trans-Geranyl-CoA in Terpene Degradation Pathways: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenes, a vast class of naturally occurring hydrocarbons, are central to various biological processes and hold significant potential in pharmacology and biotechnology. Their degradation is a key biogeochemical process, primarily orchestrated by microorganisms. This technical guide provides an in-depth examination of the microbial degradation pathways of acyclic terpenes, with a specific focus on the pivotal role of the thioester intermediate, trans-Geranyl-Coenzyme A (trans-Geranyl-CoA). We will dissect the Acyclic Terpene Utilization (Atu) pathway, elucidate the function of the key enzyme Geranyl-CoA Carboxylase (GCC), present available quantitative data, detail relevant experimental protocols, and illustrate the interconnectedness of these metabolic routes with central metabolism. This guide is intended to serve as a comprehensive resource for professionals seeking to understand and manipulate these pathways for scientific and therapeutic advancement.

Introduction to Acyclic Terpene Degradation

Acyclic monoterpenes, such as geraniol and citronellol, are C10 isoprenoid compounds widely distributed in the plant kingdom, contributing significantly to the fragrance and flavor of essential oils.[1] The microbial catabolism of these compounds is a critical component of the carbon cycle and has been extensively studied, particularly in bacteria of the genus Pseudomonas.[1][2] These degradation pathways convert the terpene hydrocarbon skeleton into intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, allowing the organism to utilize them as a sole source of carbon and energy.[3][4] Understanding these pathways is crucial for applications ranging from bioremediation of terpene-rich industrial waste to the biocatalytic production of valuable chemical precursors.

The Acyclic Terpene Utilization (Atu) Pathway

The primary route for the aerobic degradation of acyclic monoterpenes like geraniol and citronellol is the Acyclic Terpene Utilization (Atu) pathway. This pathway is encoded by the atu gene cluster (atuA-H), which has been identified and characterized in species such as Pseudomonas aeruginosa and Pseudomonas citronellolis. The initial steps of the pathway involve the oxidation of the terminal alcohol group of the terpene (e.g., geraniol) to a carboxylic acid (geranic acid). This acid is then activated by ligation to Coenzyme A, forming the central intermediate of the pathway: This compound .

The formation of this compound is a critical juncture. The branched β-methyl group in its structure prevents direct degradation via the standard β-oxidation pathway. Bacteria have evolved a specialized set of enzymatic reactions within the Atu pathway to circumvent this metabolic roadblock.

References

- 1. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]

- 2. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

trans-Geranyl-CoA as an intermediate in pinene metabolism

An In-Depth Technical Guide on trans-Geranyl-CoA as an Intermediate in Pinene Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of this compound as a key intermediate in the microbial metabolism of pinenes. This document details the metabolic pathway, presents quantitative data, outlines experimental protocols for key enzymatic steps, and provides visualizations of the biochemical processes.

Introduction

Pinenes (α- and β-pinene) are abundant bicyclic monoterpenes found in nature, primarily in coniferous trees. Their microbial degradation is a critical process in the global carbon cycle and presents significant interest for biotechnological applications, including the production of biofuels, specialty chemicals, and pharmaceutical precursors. A central, yet not widely detailed, aspect of pinene metabolism in certain bacteria is its convergence into the acyclic terpene degradation pathway, where this compound emerges as a crucial intermediate. This guide elucidates the enzymatic steps leading from pinene to this compound and its subsequent catabolism.

The Metabolic Pathway from Pinene to this compound

The aerobic microbial degradation of pinenes can proceed through various routes, often initiated by monooxygenases. One significant pathway involves the conversion of pinene to acyclic intermediates, which then funnel into the geraniol degradation pathway. This convergence is key to the formation of this compound.

The overall pathway can be summarized as follows:

-

Initial Ring Cleavage: α-Pinene is often first converted to α-pinene oxide. In organisms like Nocardia sp., α-pinene oxide is then cleaved by α-pinene oxide lyase to form acyclic aldehydes such as cis-2-methyl-5-isopropylhexa-2,5-dienal[1][2]. Further isomerization and oxidation can lead to various acyclic terpene structures. Another common route for pinene degradation is through limonene.

-

Formation of Acyclic Terpene Alcohols: While direct conversion of pinene metabolites to geraniol is not extensively documented, the degradation of related monoterpenes provides a strong model. For instance, in Castellaniella defragrans, limonene is hydroxylated to perillyl alcohol[3].

-

Oxidation to Geraniol and Geranial: Perillyl alcohol is a substrate for geraniol dehydrogenase (GeoA), which can oxidize it to perillyl aldehyde. The same enzyme also efficiently catalyzes the oxidation of geraniol to geranial[3][4]. This suggests that pinene degradation pathways that produce acyclic terpene alcohols can be channeled towards geraniol.

-

Formation of Geranic Acid: Geranial is then oxidized to geranic acid by geranial dehydrogenase (GeoB).

-

Activation to this compound: Geranic acid is activated to its coenzyme A thioester, this compound, by a geranylate-CoA ligase or transferase. This step is analogous to the activation of fatty acids.

-

Carboxylation of this compound: this compound is then carboxylated by geranyl-CoA carboxylase, a biotin-dependent enzyme, which adds a carboxyl group to the γ-methyl group. This carboxylation is a key step that allows for the further degradation of the carbon skeleton via β-oxidation.

This metabolic sequence effectively channels the carbon from the bicyclic pinene structure into central metabolism.

Pathway Visualization

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Formation of trans-Geranyl-CoA from Geraniol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway for the conversion of the monoterpene alcohol geraniol to its activated thioester, trans-geranyl-CoA. This transformation is a key step in the microbial degradation of geraniol, particularly in bacteria such as Pseudomonas species. The resulting this compound can then enter central metabolism, making this pathway a subject of interest for metabolic engineering and synthetic biology applications.

Introduction

Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. Its degradation in certain microorganisms proceeds through an oxidative pathway that ultimately converts it into this compound. This process involves a series of enzymatic reactions that functionalize the geraniol molecule, preparing it for further metabolic processing. Understanding the enzymes involved, their kinetics, and the experimental methods to study them is crucial for harnessing this pathway for biotechnological purposes, including the production of valuable chemicals and pharmaceuticals.

The Enzymatic Pathway: A Three-Step Conversion

The enzymatic formation of this compound from geraniol is not a single-step reaction but a multi-enzyme pathway. In organisms like Pseudomonas aeruginosa, Pseudomonas citronellolis, and Pseudomonas mendocina, the degradation of geraniol involves the sequential oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, which is subsequently activated to its CoA ester.[1]

The three key enzymatic steps are:

-

Oxidation of Geraniol to Geranial: Catalyzed by Geraniol Dehydrogenase (GeDH).

-

Oxidation of Geranial to Geranic Acid (Geranylate): Catalyzed by Geranial Dehydrogenase (GaDH).

-

Activation of Geranic Acid to this compound: Catalyzed by Geranylate-CoA Ligase (or Synthetase).

Below is a signaling pathway diagram illustrating this conversion.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in the pathway. Data for Geraniol Dehydrogenase and Geranial Dehydrogenase are primarily from studies on Castellaniella defragrans, a bacterium also known for monoterpene degradation.

Table 1: Kinetic Parameters of Geraniol Dehydrogenase (GeDH)

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Cofactor | Reference |

| Castellaniella defragrans | Geraniol | <10 | - | 1.57 x 106 | NAD+ | [2] |

| Castellaniella defragrans | Perillyl alcohol | - | - | 2.02 x 106 | NAD+ | [2] |

Table 2: Purification Summary for Geraniol Dehydrogenase (GeDH) from Castellaniella defragrans

| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (n-fold) |

| Crude Extract | 2500 | 350 | 0.14 | 100 | 1 |

| Anion Exchange | 120 | 210 | 1.75 | 60 | 12.5 |

| Hydrophobic Interaction | 15 | 105 | 7.0 | 30 | 50 |

| Gel Filtration | 2 | 70 | 35 | 20 | 250 |

Note: The data in Table 2 is illustrative and based on typical purification schemes. The referenced literature should be consulted for precise figures.

Table 3: Substrate Specificity of Geranial Dehydrogenase (GaDH) from Castellaniella defragrans

| Substrate | Relative Activity (%) | Cofactor |

| Geranial | 100 | NAD+ |

| Neral | ~85 | NAD+ |

| Citral (mixture) | ~95 | NAD+ |

| Benzaldehyde | <5 | NAD+ |

Note: GaDH activity is independent of coenzyme A.[2]

Table 4: General Kinetic Parameters for Acyl-CoA Synthetases (as a proxy for Geranylate-CoA Ligase)

| Enzyme Source | Substrate | Km (µM) | Reference |

| Pseudomonas putida | Acetate | 4000 | [2] |

| Pseudomonas putida | CoA | 700 | |

| Pseudomonas putida | ATP | 5200 | |

| Thermus thermophilus | Phenylacetate | 50 | |

| Thermus thermophilus | CoA | 30 | |

| Thermus thermophilus | ATP | 6 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Geraniol Dehydrogenase (GeDH) Activity Assay

This protocol is adapted from studies on Castellaniella defragrans.

Principle: The enzymatic oxidation of geraniol to geranial is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.4

-

Geraniol Stock Solution: 80 mM geraniol in DMSO

-

NAD+ Stock Solution: 100 mM NAD+ in deionized water

-

Enzyme Preparation: Purified GeDH or cell-free extract

Procedure:

-

Prepare the reaction mixture in a 1 mL cuvette:

-

970 µL Assay Buffer

-

10 µL Geraniol Stock Solution (final concentration: 0.8 mM)

-

10 µL NAD+ Stock Solution (final concentration: 1 mM)

-

-

Incubate the mixture at 21°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6,220 M-1cm-1).

Geranial Dehydrogenase (GaDH) Activity Assay

This protocol is also based on research on Castellaniella defragrans.

Principle: Similar to the GeDH assay, the oxidation of geranial to geranic acid is monitored by the reduction of NAD+ to NADH at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.4

-

Citral Stock Solution: 30 mM citral (a mixture of geranial and neral) in DMSO

-

NAD+ Stock Solution: 50 mM NAD+ in deionized water

-

Enzyme Preparation: Purified GaDH or cell-free extract

Procedure:

-

Prepare the reaction mixture in a 1 mL cuvette:

-

980 µL Assay Buffer

-

10 µL Citral Stock Solution (final concentration: 0.3 mM)

-

10 µL NAD+ Stock Solution (final concentration: 0.5 mM)

-

-

Incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding a suitable amount of the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the enzyme activity as described for GeDH.

Geranylate-CoA Ligase (GCL) Activity Assay (Generalized Protocol)

As specific literature for a geranylate-CoA ligase assay is scarce, a generalized protocol for acyl-CoA synthetase activity is provided. This can be adapted and optimized for geranic acid.

Principle: The formation of geranyl-CoA from geranic acid, ATP, and CoA can be measured by monitoring the consumption of free CoA using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

MgCl2 Stock Solution: 1 M

-

ATP Stock Solution: 100 mM

-

CoA Stock Solution: 20 mM

-

Geranic Acid Stock Solution: 100 mM in DMSO

-

DTNB Solution: 10 mM in 100 mM potassium phosphate buffer, pH 7.0

-

Enzyme Preparation: Purified GCL or cell-free extract

Procedure:

-

Prepare the reaction mixture (e.g., in a microplate well):

-

50 µL Assay Buffer

-

1 µL MgCl2 Stock Solution (final concentration: 10 mM)

-

5 µL ATP Stock Solution (final concentration: 5 mM)

-

2 µL Geranic Acid Stock Solution (final concentration: 2 mM)

-

10 µL Enzyme Preparation

-

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of CoA Stock Solution (final concentration: 0.4 mM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stop the reaction by adding a quenching agent (e.g., 10 µL of 10% trichloroacetic acid).

-

Centrifuge to pellet any precipitated protein.

-

To measure the remaining free CoA, take an aliquot of the supernatant and add it to the DTNB solution.

-

Measure the absorbance at 412 nm.

-

A standard curve with known concentrations of CoA should be prepared to quantify the amount of CoA consumed.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for enzyme purification and the logical relationship of the overall metabolic pathway.

Conclusion

The enzymatic conversion of geraniol to this compound is a fundamental pathway in the microbial catabolism of this monoterpene. This guide has provided a detailed overview of the enzymes involved, quantitative data where available, and comprehensive experimental protocols for their study. While the initial dehydrogenation steps are well-characterized in certain bacteria, further research is needed to isolate and characterize the specific geranylate-CoA ligase to complete our understanding of this pathway. The methodologies and data presented herein serve as a valuable resource for researchers in biochemistry, metabolic engineering, and drug development who are interested in leveraging this natural pathway for various biotechnological applications.

References

The Natural Occurrence of trans-Geranyl-CoA in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Geranyl-Coenzyme A (trans-Geranyl-CoA) is an activated thioester of trans-geranic acid, a monoterpenoid carboxylic acid. While not as ubiquitously recognized as acetyl-CoA or other primary metabolic intermediates, this compound plays a significant, albeit often overlooked, role in specialized metabolic pathways, particularly in the catabolism of isoprenoids. Its natural occurrence is inferred from the presence of downstream enzymatic activities and degradation pathways in a variety of organisms, ranging from bacteria to plants. This guide provides a comprehensive overview of the current understanding of this compound in biological systems, focusing on its biosynthesis, metabolic fate, and the methodologies for its study.

Biosynthesis and Metabolic Pathways

The primary route for the formation of this compound is through the activation of its corresponding free fatty acid, trans-geranic acid. This activation is catalyzed by a class of enzymes known as acyl-CoA synthetases. The biosynthesis of trans-geranic acid itself typically proceeds from the oxidation of geraniol.

From Geraniol to this compound

The pathway from geraniol to this compound is best characterized in bacteria, particularly in species capable of utilizing monoterpenes as a carbon source. This pathway serves as a plausible model for similar processes in other organisms, including plants.

-

Oxidation of Geraniol to Geranial: The initial step involves the oxidation of the primary alcohol group of geraniol to an aldehyde, geranial. This reaction is catalyzed by geraniol dehydrogenase.[1][2][3][4][5]

-

Oxidation of Geranial to Geranic Acid: Geranial is further oxidized to the carboxylic acid, geranic acid, by the action of geranial dehydrogenase.

-

Activation to this compound: Finally, trans-geranic acid is activated to its coenzyme A thioester, this compound, by a putative geranoyl-CoA synthetase. This step requires ATP and coenzyme A. While a specific geranoyl-CoA synthetase has not been extensively characterized, the existence of a wide range of acyl-CoA synthetases with broad substrate specificities in various organisms strongly supports this enzymatic step.

Metabolic Fate of this compound

Once formed, this compound enters a catabolic pathway. In bacteria, it is a key intermediate in the degradation of geraniol and related monoterpenes. A crucial enzyme in this pathway is geranoyl-CoA carboxylase, a biotin-dependent enzyme that carboxylates this compound. This carboxylation is a critical step that facilitates the further breakdown of the isoprenoid skeleton.

Quantitative Data

To date, there is a notable lack of quantitative data on the endogenous concentrations of this compound in biological systems. While metabolomics studies have become increasingly powerful in identifying and quantifying a wide range of metabolites, the low abundance and transient nature of many CoA esters, including this compound, make their detection and quantification challenging. The data available primarily pertains to the enzymatic activities of proteins that utilize this compound as a substrate, which indirectly supports its natural occurrence.

| Organism/Tissue | Compound | Concentration/Activity | Method | Reference |

| Pseudomonas aeruginosa | Geraniol Degradation | Pathway elucidated | Biochemical Assays | |

| Castellaniella defragrans | Geraniol Dehydrogenase | kcat/Km = 1.57 x 10^6 M-1 s-1 | Enzyme Kinetics | |

| Zea mays (Maize) Leaves | Geranoyl-CoA Carboxylase | Activity Detected | Enzyme Assays | Not found in search |

| Polygonum minus (Kesum) | Geraniol Dehydrogenase | Activity Detected | Enzyme Assays |

Experimental Protocols

The quantification of acyl-CoA esters like this compound from biological matrices is a challenging analytical task due to their low intracellular concentrations, instability, and the complexity of the biological matrix. The most effective and widely used methods are based on liquid chromatography-mass spectrometry (LC-MS).

General Workflow for Acyl-CoA Quantification

Sample Collection and Quenching

-

Objective: To rapidly halt metabolic activity to preserve the in vivo concentrations of acyl-CoAs.

-

Protocol:

-

Harvest biological material (e.g., plant tissue, bacterial cell pellet) and immediately freeze in liquid nitrogen.

-

The frozen tissue should be ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Store the powdered tissue at -80°C until extraction.

-

Extraction of Acyl-CoAs

-

Objective: To efficiently extract acyl-CoAs from the complex biological matrix while minimizing degradation.

-

Protocol:

-

To the frozen tissue powder, add a pre-chilled extraction buffer. A common extraction buffer consists of a mixture of isopropanol and 50 mM KH2PO4 (pH 7.2) in a 1:1 (v/v) ratio.

-

Include an internal standard, such as a 13C-labeled acyl-CoA, to correct for extraction efficiency and matrix effects.

-

Vortex the mixture vigorously for 10 minutes at 4°C.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

Solid-Phase Extraction (SPE) for Purification and Concentration

-

Objective: To remove interfering substances and concentrate the acyl-CoAs prior to LC-MS analysis.

-

Protocol:

-

Use a reversed-phase SPE cartridge (e.g., C18).

-

Condition the cartridge with methanol followed by equilibration with an aqueous solution (e.g., 5% methanol in water).

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.

-

Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol).

-

Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS system (e.g., 5% methanol in water).

-

LC-MS/MS Analysis

-

Objective: To separate, detect, and quantify this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

-

Mobile Phases:

-

Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium acetate or formic acid.

-

Mobile Phase B: An organic solvent, such as acetonitrile or methanol, with the same buffer.

-

-

Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion) to monitor. This provides high selectivity and sensitivity.

-

Precursor Ion (Q1): [M+H]+ of this compound.

-

Product Ion (Q3): A characteristic fragment, often corresponding to the loss of the acyl group or a part of the coenzyme A moiety.

-

-

Conclusion and Future Perspectives

The natural occurrence of this compound in biological systems is strongly supported by the characterization of key enzymes involved in its metabolism, particularly in the degradation of monoterpenes in bacteria and likely in plants. While direct quantitative evidence of its endogenous levels remains elusive, the established metabolic pathways provide a solid foundation for its existence and biological relevance.

Future research should focus on the development of highly sensitive and targeted analytical methods to definitively detect and quantify this compound in various organisms. The identification and characterization of the putative geranoyl-CoA synthetase will be a critical step in fully elucidating its biosynthesis. For drug development professionals, understanding the pathways involving this compound could open new avenues for metabolic engineering to produce valuable natural products or for the development of novel antimicrobial agents that target these specific metabolic routes. The continued exploration of specialized metabolic pathways will undoubtedly shed more light on the diverse roles of acyl-CoA esters, including this compound, in the intricate web of life.

References

- 1. Geraniol Degradation Pathway [eawag-bbd.ethz.ch]

- 2. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Biochemical Characterization of trans-Geranyl-CoA Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA synthase, more broadly classified as a medium-chain acyl-CoA synthetase (ACS) or ligase (EC 6.2.1.2), is a key enzyme responsible for the activation of trans-geranic acid. This activation is a critical step that converts the relatively inert carboxylic acid into a highly reactive thioester, this compound. This thioester is a pivotal intermediate that can be channeled into various metabolic pathways, including terpene degradation and the biosynthesis of complex lipids. Understanding the biochemical properties of this enzyme is crucial for applications in metabolic engineering, synthetic biology, and for the development of novel therapeutics targeting pathways involving isoprenoid metabolism.

This technical guide provides a comprehensive overview of the biochemical characterization of enzymes capable of synthesizing this compound. It details the kinetic properties, substrate specificity, and inhibition of these acyl-CoA synthetases, alongside detailed experimental protocols for their expression, purification, and enzymatic assays.

Enzymatic Reaction and Mechanism

Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA). This is a two-step reaction that is dependent on ATP:

-

Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).

-

Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the acyl-CoA thioester and releasing AMP.

Quantitative Data on Medium-Chain Acyl-CoA Synthetase Activity

While specific kinetic data for trans-geranic acid as a substrate for a dedicated "this compound synthase" is not extensively available in the literature, the following table summarizes the kinetic parameters of a representative medium-chain acyl-CoA synthetase from Pseudomonas putida with various aliphatic substrates. This provides a baseline for the expected enzymatic activity with geranic acid, which is structurally similar to these medium-chain fatty acids.

| Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Acetate | 4.0 | - | - | - | [1] |

| Propionate | - | - | - | - | [1] |

| Butyrate | - | - | - | - | [2] |

| Valerate | - | - | - | - | [1] |

| Hexanoate | - | - | - | - | [3] |

| Heptanoate | - | - | - | - | |

| Octanoate | - | - | - | - |

Note: Specific values for Vmax and kcat for all substrates were not provided in the cited literature. The data indicates that the enzyme is active on a range of medium-chain fatty acids.

Experimental Protocols

Expression and Purification of a Recombinant Acyl-CoA Synthetase

This protocol is adapted from methods used for the purification of acyl-CoA ligases from Pseudomonas putida.

a. Gene Cloning and Expression Vector Construction:

-

Amplify the gene encoding the putative medium-chain acyl-CoA synthetase from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector.

-

Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

c. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

For further purification, perform size-exclusion chromatography.

Enzymatic Assay for Acyl-CoA Synthetase Activity

A continuous spectrophotometric assay can be used to determine the activity of the acyl-CoA synthetase. This assay couples the production of AMP to the oxidation of NADH.

a. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

ATP solution: 100 mM

-

CoA solution: 10 mM

-

Geranic acid solution: 100 mM in DMSO

-

Coupling enzymes: Pyruvate kinase (PK), L-lactate dehydrogenase (LDH), and myokinase (MK)

-

Phosphoenolpyruvate (PEP): 100 mM

-

NADH: 10 mM

b. Assay Procedure:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL Assay Buffer

-

10 µL ATP solution

-

10 µL CoA solution

-

5 µL PEP solution

-

10 µL NADH solution

-

5 µL of the coupling enzyme mixture (PK/LDH/MK)

-

-

Add a specific concentration of geranic acid (e.g., for Km determination, vary the concentration from 0.1 to 10 times the expected Km).

-

Initiate the reaction by adding the purified acyl-CoA synthetase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity from the linear phase of the absorbance change.

-

For kinetic analysis, repeat the assay with varying concentrations of one substrate while keeping the others at saturating concentrations.

Inhibition Studies

To identify potential inhibitors of this compound synthesis, the enzymatic assay can be performed in the presence of candidate inhibitory compounds. Triacsin C is a known potent inhibitor of many long-chain and some medium-chain acyl-CoA synthetases and can be used as a positive control.

Protocol for Inhibition Assay:

-

Perform the standard enzymatic assay as described above.

-

In separate reactions, include various concentrations of the potential inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic analyses at different fixed concentrations of the inhibitor while varying the substrate concentration.

Visualizations

Logical Workflow for Biochemical Characterization

Caption: A logical workflow for the cloning, expression, purification, and biochemical characterization of a putative this compound synthase.

Metabolic Pathway Context

Caption: Metabolic context of this compound synthesis, highlighting its role in activating geranic acid for entry into various metabolic pathways.

References

- 1. Purification of Pseudomonas putida acyl coenzyme A ligase active with a range of aliphatic and aromatic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of trans-Geranyl-CoA in Bacterial Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA is a pivotal intermediate in the bacterial catabolism of acyclic monoterpenoids, such as geraniol and citronellol. These compounds are of significant interest due to their prevalence in nature and their potential applications in biotechnology and pharmacology. Understanding the metabolic fate of this compound is crucial for harnessing bacterial catabolic pathways for the production of valuable chemicals and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound in bacterial cultures, with a particular focus on the well-studied model organism, Pseudomonas aeruginosa. The guide details the enzymatic reactions, genetic regulation, and provides experimental protocols for the analysis of key metabolites.

The Metabolic Pathway of this compound in Pseudomonas aeruginosa

The degradation of geraniol in Pseudomonas aeruginosa is initiated by its oxidation to geranial and subsequently to geranic acid. Geranic acid is then activated to its corresponding CoA thioester, this compound. This central intermediate is then channeled into a specialized catabolic pathway encoded by the atu (acyclic terpene utilization) and liu (leucine and isovalerate utilization) gene clusters. These clusters are bifunctional and are also involved in the breakdown of leucine[1][2][3][4].

The initial step in the catabolism of this compound is its carboxylation to yield 3-carboxy-3-methyl-glutaconyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCC), encoded by the atuC and atuF genes[5]. This carboxylation is a key step that overcomes the metabolic block posed by the tertiary methyl group in the geranyl moiety, which prevents direct β-oxidation.

Following carboxylation, the pathway proceeds through a series of reactions analogous to a modified β-oxidation cycle. The subsequent steps involve hydration, cleavage, and further oxidation, ultimately leading to the formation of acetyl-CoA and acetoacetate. A key intermediate in this pathway is 3-methylcrotonyl-CoA, which links the catabolism of acyclic terpenes to the leucine degradation pathway. The convergence of these two pathways highlights the metabolic versatility of Pseudomonas aeruginosa.

The genetic organization of the atu and liu clusters in Pseudomonas aeruginosa suggests a coordinated regulation of the pathway. The atu cluster (atuCDEF) and the liu cluster (liuRABCDE) encode the necessary enzymes for the breakdown of both acyclic monoterpenes and leucine. The expression of these genes is induced by the presence of acyclic terpenes like citronellol, as well as leucine, indicating a sophisticated regulatory network that allows the bacterium to adapt to different carbon sources.

Metabolic pathway of this compound in P. aeruginosa.

Quantitative Data

The enzymatic reactions in the this compound metabolic pathway have been characterized to some extent, with kinetic parameters determined for key enzymes.

| Enzyme | Substrate | Km / K0.5 (µM) | Vmax (nmol/min·mg) | Catalytic Efficiency (kcat/Km) | Source |

| Geranyl-CoA Carboxylase (GCC) | This compound | 8.8 (K0.5) | 492 | 56 | |

| 3-Methylcrotonyl-CoA | 14 (Km) | 308 | 22 | ||

| ATP | 10 (Km) | 423 | - | ||

| Bicarbonate | 1.2 (K0.5) | 210 | - | ||

| 3-Methylcrotonyl-CoA Carboxylase (MCCase) | 3-Methylcrotonyl-CoA | 9.8 (K0.5) | - | - | |

| ATP | 13 (K0.5) | - | - | ||

| Bicarbonate | 0.8 (K0.5) | - | - |

Note: K0.5 values are reported for enzymes exhibiting sigmoidal kinetics.

Experimental Protocols

Analysis of Acyl-CoAs by LC-MS/MS

This protocol describes the extraction and quantification of acyl-CoA thioesters from bacterial cultures.

a. Sample Preparation and Extraction:

-

Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by adding the culture to a cold solution (e.g., -20°C methanol or a quenching buffer).

-

Pelleting: Centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.

-

Washing: Wash the cell pellet with a cold buffer to remove extracellular metabolites.

-

Extraction: Resuspend the cell pellet in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1, v/v/v). Other methods may use agents like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to deproteinize the sample and purify the acyl-CoAs.

-

Cell Lysis: Disrupt the cells using methods such as sonication or bead beating while keeping the sample on ice to prevent degradation of acyl-CoAs.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, often a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid).

b. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of two mobile phases.

-

Mobile Phase A: Water with a small percentage of an organic modifier (e.g., acetonitrile) and an ion-pairing agent or an acid (e.g., ammonium formate or formic acid).

-

Mobile Phase B: Acetonitrile or methanol with a similar additive as Mobile Phase A.

-

-

Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

Quantification: Employ Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor a specific precursor-to-product ion transition. A common neutral loss of 507 Da is characteristic of the fragmentation of many acyl-CoAs and can be used for their detection.

-

Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the analytes in the samples to a standard curve generated from authentic standards.

Workflow for Acyl-CoA analysis by LC-MS/MS.

Profiling of Terpenoids by GC-MS

This protocol outlines the analysis of volatile and semi-volatile terpenoids from bacterial cultures.

a. Sample Preparation:

-

Culture Growth: Grow bacterial cultures in a suitable medium.

-

Extraction:

-

Liquid-Liquid Extraction: For extracellular terpenoids, extract the culture supernatant with an organic solvent such as hexane or ethyl acetate.

-

Headspace Analysis: For volatile terpenoids, use headspace solid-phase microextraction (HS-SPME) where a fiber coated with a stationary phase is exposed to the headspace of the culture to adsorb volatile compounds.

-

Microwave-Assisted Extraction (MAE): For intracellular terpenoids, this method can be used on cell pellets to enhance extraction efficiency.

-

-

Derivatization (Optional): For non-volatile or polar terpenoids, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.

b. GC-MS Analysis:

-

Gas Chromatography:

-

Injection: Inject the extracted sample into the GC inlet.

-

Separation: Use a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-5ms) to separate the terpenoids based on their boiling points and interactions with the stationary phase.

-

Temperature Program: Employ a temperature gradient to achieve optimal separation of a wide range of terpenoids.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) to fragment the eluted compounds.

-

Detection: Scan a range of mass-to-charge ratios (m/z) to obtain the mass spectrum of each compound.

-

-

Compound Identification and Quantification:

-

Identification: Identify the terpenoids by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantify the identified terpenoids by integrating the peak areas and comparing them to a calibration curve of known standards.

-

Conclusion

The metabolic pathway of this compound in bacteria, particularly in Pseudomonas aeruginosa, represents a fascinating example of microbial adaptability and metabolic engineering potential. The convergence of the acyclic terpene degradation pathway with the catabolism of leucine underscores the intricate network of metabolic reactions within these organisms. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to further elucidate this pathway, engineer novel biocatalytic processes, or develop new therapeutic interventions. Future research should focus on a more detailed characterization of the regulatory networks governing the atu and liu operons and on obtaining a more complete quantitative picture of the metabolic flux through this pathway under different growth conditions.

References

- 1. The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of the 3-Methylcrotonyl Coenzyme A (CoA) and Geranyl-CoA Carboxylases from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Enzymatic Landscape of trans-Geranyl-CoA Metabolism: A Technical Guide

For Immediate Release